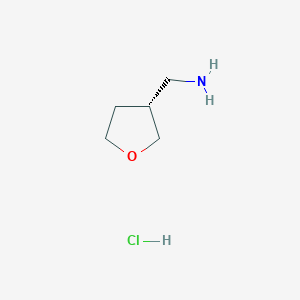![molecular formula C10H19NO B3024334 8-Isopropyl-8-azabicyclo[3.2.1]octan-3-ol CAS No. 259092-15-4](/img/structure/B3024334.png)
8-Isopropyl-8-azabicyclo[3.2.1]octan-3-ol
描述
8-Isopropyl-8-azabicyclo[3.2.1]octan-3-ol is a bicyclic compound with the molecular formula C10H19NO. It is a derivative of tropane, a bicyclic organic compound that forms the core structure of many alkaloids.
作用机制
- While most approaches involve enantioselective construction of an acyclic starting material containing stereochemical information, some methodologies achieve stereochemical control directly during the transformation that generates the 8-azabicyclo[3.2.1]octane architecture or through desymmetrization processes from achiral tropinone derivatives .
Target of Action
生化分析
Biochemical Properties
8-Isopropyl-8-azabicyclo[3.2.1]octan-3-ol plays a crucial role in several biochemical reactions. It interacts with enzymes such as acetylcholinesterase, where it acts as an inhibitor. This interaction prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter in synaptic clefts. Additionally, this compound binds to muscarinic acetylcholine receptors, modulating their activity and affecting signal transduction pathways .
Cellular Effects
The effects of this compound on cells are profound. It influences various cell types, including neuronal and muscle cells. By inhibiting acetylcholinesterase, it enhances cholinergic transmission, which can lead to increased muscle contraction and improved cognitive functions. Furthermore, this compound affects cell signaling pathways, gene expression, and cellular metabolism by modulating receptor activity and neurotransmitter levels .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of acetylcholinesterase, inhibiting its activity and preventing acetylcholine degradation. This binding interaction is crucial for its role as an acetylcholinesterase inhibitor. Additionally, this compound interacts with muscarinic receptors, leading to changes in receptor conformation and subsequent signal transduction alterations .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but its activity can decrease due to degradation or metabolic processes. Long-term studies have shown that prolonged exposure to this compound can lead to sustained increases in acetylcholine levels, which may affect cellular functions and overall homeostasis .
Dosage Effects in Animal Models
The effects of this compound vary with dosage in animal models. At low doses, it enhances cholinergic transmission without significant adverse effects. At high doses, it can cause toxicity, leading to symptoms such as muscle tremors, convulsions, and respiratory distress. These threshold effects highlight the importance of dosage regulation in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes hydroxylation and conjugation reactions. Enzymes such as cytochrome P450 play a significant role in its metabolism, affecting its bioavailability and activity. The compound’s interaction with these enzymes can influence metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can cross cell membranes via passive diffusion and is also transported by specific transporters. Binding proteins within the cytoplasm and extracellular matrix can affect its localization and accumulation, influencing its overall activity and function .
Subcellular Localization
The subcellular localization of this compound is critical for its activity. It is primarily found in the cytoplasm and at the cell membrane, where it interacts with receptors and enzymes. Post-translational modifications, such as phosphorylation, can influence its targeting to specific cellular compartments, affecting its function and efficacy .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Isopropyl-8-azabicyclo[3.2.1]octan-3-ol typically involves the reaction of butanedial with isopropylamine hydrochloride and acetonedicarboxylic acid in the presence of sodium acetate. This reaction proceeds through an addition, condensation, and decarboxylation process to form the intermediate isopropyl nortropinone, which is then hydrogenated using an active nickel catalyst to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the product .
化学反应分析
Types of Reactions
8-Isopropyl-8-azabicyclo[3.2.1]octan-3-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a nickel catalyst is commonly used.
Substitution: Reagents like thionyl chloride or acetic anhydride are used for substitution reactions.
Major Products
The major products formed from these reactions include various ketones, alcohols, and esters, depending on the specific reaction conditions and reagents used .
科学研究应用
8-Isopropyl-8-azabicyclo[3.2.1]octan-3-ol has several applications in scientific research:
相似化合物的比较
Similar Compounds
8-Methyl-8-azabicyclo[3.2.1]octan-3-ol: Similar in structure but with a methyl group instead of an isopropyl group.
8-Propyl-8-azabicyclo[3.2.1]octan-3-ol: Similar structure with a propyl group.
3α-Acetoxytropane: An ester derivative with similar bicyclic structure.
Uniqueness
8-Isopropyl-8-azabicyclo[3.2.1]octan-3-ol is unique due to its specific isopropyl substitution, which can influence its chemical reactivity and biological activity. This uniqueness makes it valuable for specific synthetic and medicinal applications .
属性
IUPAC Name |
8-propan-2-yl-8-azabicyclo[3.2.1]octan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c1-7(2)11-8-3-4-9(11)6-10(12)5-8/h7-10,12H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYDQYSQZIUSKFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2CCC1CC(C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10955774 | |
| Record name | 8-(Propan-2-yl)-8-azabicyclo[3.2.1]octan-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10955774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3423-25-4 | |
| Record name | endo-8-Isopropyl-8-azabicyclo(3.2.1)octan-3-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003423254 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-(Propan-2-yl)-8-azabicyclo[3.2.1]octan-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10955774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Endo-8-isopropyl-8-azabicyclo[3.2.1]octan-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.287 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


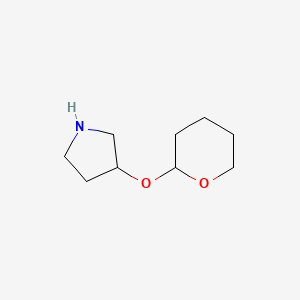
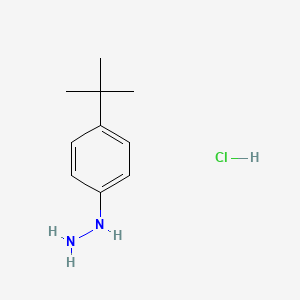
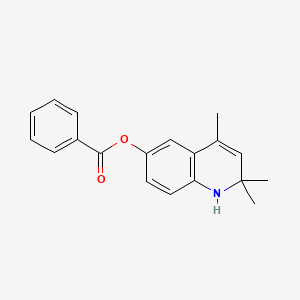
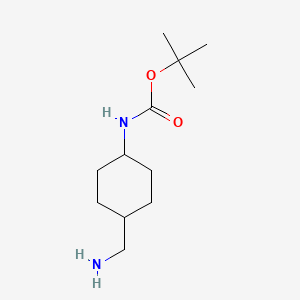
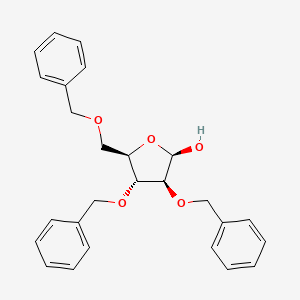
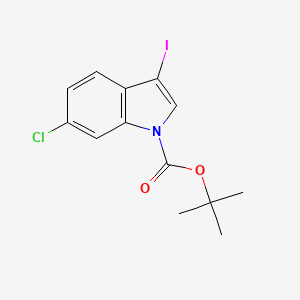
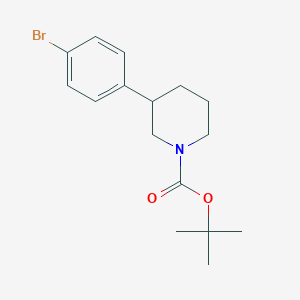

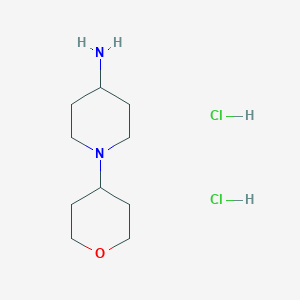
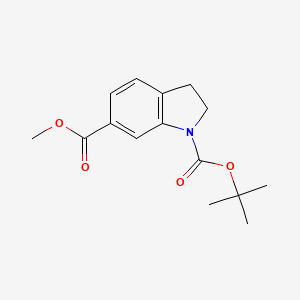

![1-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-1H-pyrazole](/img/structure/B3024270.png)
![(R)-tert-Butyl 3-oxotetrahydro-1H-oxazolo[3,4-a]pyrazine-7(3H)-carboxylate](/img/structure/B3024272.png)
